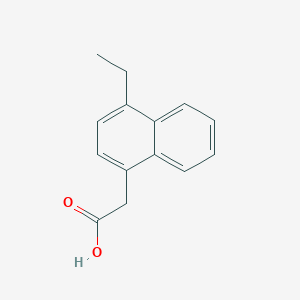
2-(4-Ethylnaphthalen-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylnaphthalen-1-yl)acetic acid is an organic compound belonging to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal properties . This compound features a naphthalene ring system substituted with an ethyl group at the 4-position and an acetic acid moiety at the 2-position.
Méthodes De Préparation
The synthesis of 2-(4-Ethylnaphthalen-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethylnaphthalene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under reflux conditions, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
Analyse Des Réactions Chimiques
2-(4-Ethylnaphthalen-1-yl)acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Applications De Recherche Scientifique
2-(4-Ethylnaphthalen-1-yl)acetic acid has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of microbial infections and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylnaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the naphthalene ring system can interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to the modulation of enzymatic activities and signaling pathways, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
2-(4-Ethylnaphthalen-1-yl)acetic acid can be compared with other naphthalene derivatives such as 1-naphthaleneacetic acid and indole-3-acetic acid. While all these compounds share a naphthalene or indole ring system, their substituents and functional groups confer unique properties:
1-Naphthaleneacetic acid: Used as a plant hormone in agriculture, it promotes root formation and prevents premature fruit drop.
Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
721925-50-4 |
|---|---|
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-(4-ethylnaphthalen-1-yl)acetic acid |
InChI |
InChI=1S/C14H14O2/c1-2-10-7-8-11(9-14(15)16)13-6-4-3-5-12(10)13/h3-8H,2,9H2,1H3,(H,15,16) |
Clé InChI |
HDZFJFAIDXFEPE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C2=CC=CC=C12)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888304.png)
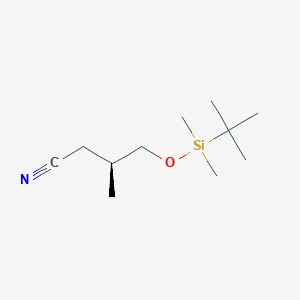
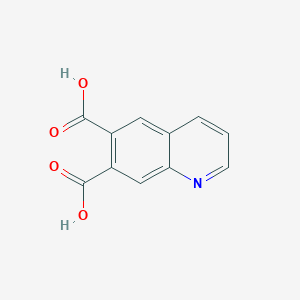

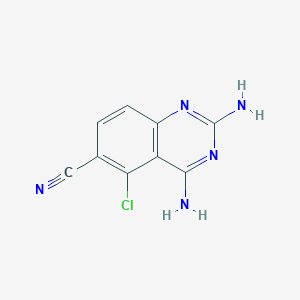
![Ethyl 8-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11888343.png)
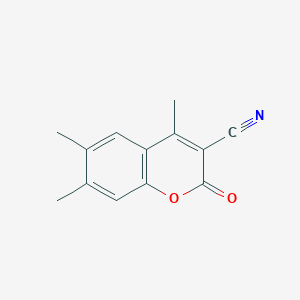





![4-Oxo-4,7-dihydro-1h-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid](/img/structure/B11888399.png)

